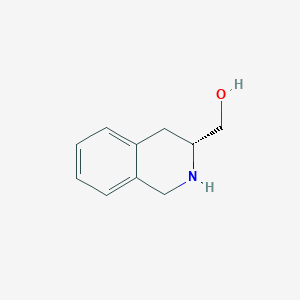

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Description

Properties

IUPAC Name |

[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKDXMLMMQFHGW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352338 | |

| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62855-02-1 | |

| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: A Comprehensive Technical Guide to its Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a valuable chiral building block in pharmaceutical synthesis. The guide outlines the key spectroscopic and analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and a plausible enantioselective synthetic approach are presented. Furthermore, this document explores the potential biological relevance of this compound, focusing on its interaction with the β-adrenergic signaling pathway, a common target for tetrahydroisoquinoline derivatives.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .[1][2][3] Its structure features a tetrahydroisoquinoline core with a hydroxymethyl group at the chiral center on position 3. The "R" designation specifies the stereochemistry at this chiral center. This compound and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the tetrahydroisoquinoline scaffold in a wide range of biologically active molecules and natural products.[4] Tetrahydroisoquinoline derivatives have been shown to exhibit a variety of pharmacological activities, including acting as agonists or antagonists for beta-adrenergic receptors.

This guide aims to provide a comprehensive resource for researchers on the structural identification and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 180-182 °C | [2] |

| Boiling Point | 307.9 °C | [2] |

| CAS Number | 62855-02-1 |

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods. The following sections detail the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 7.10 - 7.25 | m | - | 4H | Aromatic-H |

| ~ 4.10 | s | - | 2H | Ar-CH₂-N |

| ~ 3.70 | dd | ~11.0, 4.0 | 1H | -CH₂-OH (diastereo.) |

| ~ 3.60 | dd | ~11.0, 6.0 | 1H | -CH₂-OH (diastereo.) |

| ~ 3.20 | m | - | 1H | H-3 |

| ~ 2.90 | dd | ~16.0, 5.0 | 1H | H-4 (equatorial) |

| ~ 2.75 | dd | ~16.0, 8.0 | 1H | H-4 (axial) |

| ~ 2.50 (broad s) | s | - | 2H | -NH, -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 134.5 | Aromatic C (quat.) |

| ~ 133.0 | Aromatic C (quat.) |

| ~ 129.0 | Aromatic CH |

| ~ 126.5 | Aromatic CH |

| ~ 126.0 | Aromatic CH |

| ~ 125.5 | Aromatic CH |

| ~ 65.0 | -CH₂-OH |

| ~ 55.0 | C-3 |

| ~ 47.0 | C-1 |

| ~ 35.0 | C-4 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Broad, Strong | O-H stretch (alcohol) |

| 3200 - 3300 | Broad, Medium | N-H stretch (secondary amine) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| 1580 - 1610 | Medium | C=C stretch (aromatic) |

| 1450 - 1500 | Medium | C=C stretch (aromatic) |

| 1000 - 1100 | Strong | C-O stretch (primary alcohol) |

| 740 - 770 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Fragmentation Data

| m/z Value | Interpretation |

| 163 | [M]⁺, Molecular ion |

| 162 | [M-H]⁺ |

| 132 | [M - CH₂OH]⁺, Loss of the hydroxymethyl group |

| 130 | [M - H - H₂O]⁺ |

| 104 | Retro-Diels-Alder fragmentation of the tetrahydroisoquinoline ring |

| 91 | Tropylium ion, [C₇H₇]⁺ |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of this compound.

Enantioselective Synthesis

An enantioselective synthesis is required to obtain the desired (R)-enantiomer. One plausible approach involves the Pictet-Spengler reaction of a chiral starting material.

Experimental Workflow for Enantioselective Synthesis

Caption: Enantioselective synthesis workflow.

Protocol:

-

Pictet-Spengler Reaction: To a solution of D-phenylalaninol (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add a formaldehyde source (e.g., paraformaldehyde, 1.1 equivalents) and a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or BF₃·OEt₂).

-

The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃) and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at 125 MHz using a proton-decoupled sequence. A 45° pulse width, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) are typically required to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (approx. 1 mg) with dry potassium bromide (approx. 100 mg) and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for a volatile sample or Electrospray Ionization (ESI) for a solution. For GC-MS analysis, dissolve the sample in a volatile solvent and inject it into the gas chromatograph.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). For tandem mass spectrometry (MS/MS), select the molecular ion (m/z 163) as the precursor ion and acquire the product ion spectrum to study its fragmentation.

Biological Context: Interaction with the β-Adrenergic Signaling Pathway

The tetrahydroisoquinoline scaffold is a key pharmacophore in many compounds that interact with G-protein coupled receptors (GPCRs), including β-adrenergic receptors. These receptors play a crucial role in regulating various physiological processes, including heart rate, bronchodilation, and metabolism. The interaction of this compound with β-adrenergic receptors could lead to either agonistic or antagonistic effects, modulating the downstream signaling cascade.

β-Adrenergic Signaling Pathway

References

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes as beta3-adrenergic receptor agonists: design, synthesis, biological evaluation and pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety as potent, selective human beta3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantioselective Edge: A Technical Guide to the Biological Activity of (R)-THIQ-Methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This technical guide focuses on a specific, chiral subclass: (R)-THIQ-methanol derivatives. While research on this particular enantiomeric series is emerging, this document consolidates the current understanding of their biological potential, drawing parallels from closely related THIQ analogs to provide a comprehensive overview for researchers in drug discovery and development. We will delve into their synthesis, biological activities with available quantitative data, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis of Chiral THIQ Derivatives

The asymmetric synthesis of THIQ derivatives is crucial for elucidating the specific biological activities of each enantiomer. The Pictet-Spengler condensation is a cornerstone reaction for creating the THIQ core.[2] To achieve enantioselectivity, chiral auxiliaries or catalysts are employed. For instance, an enantioselective synthesis might involve the reaction of a phenylethylamine derivative with an aldehyde in the presence of a chiral catalyst to yield the desired (R)-enantiomer with high purity.

Biological Activities of THIQ Derivatives

THIQ analogs have demonstrated a broad spectrum of biological activities, including neuroprotective, anticancer, and anti-angiogenic effects.[3][4] While specific quantitative data for (R)-THIQ-methanol derivatives are limited in the public domain, the following tables summarize the activities of closely related THIQ compounds, providing a valuable reference for the potential efficacy of this subclass.

Anticancer and Anti-Angiogenic Activity

Several THIQ derivatives have been investigated for their potential to inhibit cancer cell growth and the formation of new blood vessels that tumors need to grow (angiogenesis).

| Compound Class | Cell Line | Assay Type | Activity (IC50) | Reference |

| Tetrahydroisoquinoline Derivatives | HCT116 (Colon Cancer) | KRas Inhibition | 0.9 µM - 10.7 µM | [4] |

| Tetrahydroisoquinoline Derivative (GM-3-121) | Endothelial Cells | Anti-Angiogenesis | 1.72 µM | [4] |

| Novel THIQ Analogue (5c) | A549 (Lung Cancer) | Cell Proliferation | 14.61 ± 1.03 µM | [5] |

Neuroprotective Activity

The neuroprotective effects of THIQ derivatives are a significant area of research, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.

| Compound | Model | Key Findings | Reference |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Primary Hippocampal Neurons | Neuroprotective against Aβ-induced toxicity, low-affinity NMDAR antagonist. | [1] |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Granular Cell Cultures | Prevented glutamate-induced cell death and Ca2+ influx. | [6] |

| Hydroxy-1MeTIQ derivatives | SH-SY5Y cells | Exhibited greater neuroprotective efficacy than 1MeTIQ. | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. The following sections provide methodologies for key assays used to evaluate the biological activity of THIQ derivatives.

Protocol 1: In Vitro Cytotoxicity MTT Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

-

Mammalian cells in culture

-

96-well plates

-

Test compound (e.g., (R)-THIQ-methanol derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

Caption: Workflow for determining the cytotoxicity of (R)-THIQ-methanol derivatives using the MTT assay.

Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure, a common mechanism in neurodegenerative diseases.

Materials:

-

Primary neuronal cells (e.g., cerebellar granule neurons or hippocampal neurons) or a suitable neuronal cell line (e.g., HT-22)

-

24-well plates

-

Test compound

-

Glutamate solution

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Cell Culture: Culture neuronal cells in 24-well plates until they reach the desired confluency.

-

Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

-

Glutamate Exposure: Induce excitotoxicity by adding glutamate to the culture medium at a final concentration known to cause cell death in that specific cell type.

-

Incubation: Incubate the cells for 24 hours.

-

LDH Measurement: Measure the amount of LDH released into the culture medium from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of neuroprotection by comparing the LDH release in compound-treated wells to that in glutamate-only treated wells (representing 100% toxicity) and untreated control wells (representing 0% toxicity).

Caption: Workflow for assessing the neuroprotective effects of (R)-THIQ-methanol derivatives.

Signaling Pathways

The mechanisms by which THIQ derivatives exert their biological effects often involve the modulation of key signaling pathways. While the specific pathways affected by (R)-THIQ-methanol derivatives are still under investigation, studies on related compounds provide valuable insights.

Anticancer Mechanisms

In cancer cells, THIQ analogs have been shown to induce apoptosis (programmed cell death) through mitochondria-dependent pathways.[5] This often involves the accumulation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases, which are key executioner enzymes in the apoptotic cascade.

Caption: Proposed mitochondria-dependent apoptotic pathway induced by THIQ derivatives in cancer cells.

Neuroprotective Mechanisms

The neuroprotective effects of THIQ derivatives are often attributed to their ability to counteract excitotoxicity and oxidative stress. For instance, 1MeTIQ has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, thereby preventing the excessive calcium influx that leads to neuronal cell death.[6] Additionally, the free radical scavenging properties of some THIQ compounds contribute to their neuroprotective capacity.

Caption: Proposed mechanism of neuroprotection by THIQ derivatives via NMDA receptor antagonism.

Conclusion and Future Directions

(R)-THIQ-methanol derivatives represent a promising class of compounds with the potential for significant therapeutic applications, particularly in oncology and neurology. While this guide provides a comprehensive overview based on the broader family of THIQ analogs, it also highlights the critical need for further research focused specifically on this enantiomeric subclass. Future studies should aim to:

-

Synthesize and characterize a library of novel (R)-THIQ-methanol derivatives.

-

Conduct comprehensive in vitro and in vivo studies to determine their specific biological activities and obtain quantitative data (e.g., IC50, EC50 values).

-

Elucidate the precise molecular mechanisms and signaling pathways through which these compounds exert their effects.

Such focused research will be instrumental in unlocking the full therapeutic potential of (R)-THIQ-methanol derivatives and advancing them through the drug development pipeline.

References

- 1. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel tetrahydroisoquinoline (THIQ) analogue induces mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

CAS Number: 62855-02-1

This technical guide provides a comprehensive overview of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a chiral heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document details its chemical and physical properties, outlines a detailed experimental protocol for its asymmetric synthesis, and explores its potential biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound, with the empirical formula C₁₀H₁₃NO, is a versatile chiral building block. The quantitative properties of this compound and its enantiomer/racemate are summarized below.

| Property | Value | Source |

| Molecular Weight | 163.22 g/mol | |

| Appearance | Colorless to light yellow solid | [1] |

| Melting Point | Approx. 60-65 °C (for R-enantiomer) | [1] |

| 114-116 °C (for S-enantiomer) | ||

| 180-182 °C (for racemic mixture) | ||

| Boiling Point | 307.9 °C (for racemic mixture) | |

| Optical Rotation [α]D | Dextrorotatory (+) (for R-enantiomer) | [1] |

| -97° (c=1 in methanol, 22 °C) (for S-enantiomer) | ||

| Solubility | Soluble in various organic solvents such as alcohols and ethers. | [1] |

| Storage | Store in a dark place under an inert atmosphere at room temperature. |

Asymmetric Synthesis: Experimental Protocol

The enantioselective synthesis of this compound can be achieved through various methods, including the Pictet-Spengler reaction utilizing a chiral auxiliary. The following protocol is a representative example of such a synthesis.

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

-

Phenethylamine

-

(R)-Glycidol

-

Protecting group reagent (e.g., Boc anhydride)

-

Activating agent for Pictet-Spengler reaction (e.g., trifluoroacetic acid)

-

Reducing agent (e.g., Lithium aluminum hydride)

-

Appropriate solvents (e.g., Dichloromethane, Methanol, Diethyl ether)

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Methodology:

-

Synthesis of the Chiral Amino Alcohol Intermediate:

-

React phenethylamine with (R)-glycidol. This reaction opens the epoxide ring to form a chiral amino alcohol. The stereochemistry of the resulting hydroxyl group is crucial for directing the subsequent cyclization.

-

-

N-Protection:

-

Protect the secondary amine of the resulting amino alcohol with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, by reacting it with Boc anhydride in the presence of a base.

-

-

Pictet-Spengler Cyclization:

-

The N-protected chiral amino alcohol is then subjected to an acid-catalyzed Pictet-Spengler reaction. Treatment with an acid like trifluoroacetic acid will catalyze the cyclization of the phenylethylamine moiety onto an in-situ generated iminium ion, forming the tetrahydroisoquinoline ring system. The stereochemistry at the newly formed chiral center is influenced by the existing chiral center from the glycidol-derived side chain.

-

-

Reduction of the Carboxylic Acid Moiety:

-

The resulting protected (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is then reduced to the corresponding primary alcohol. A strong reducing agent such as lithium aluminum hydride in an ethereal solvent is typically used for this transformation.

-

-

Deprotection:

-

Finally, the protecting group on the nitrogen atom is removed. For a Boc group, this is typically achieved by treatment with a strong acid, such as hydrochloric acid in an organic solvent.

-

-

Purification:

-

The final product, this compound, is purified using standard techniques such as column chromatography on silica gel to yield the desired compound with high purity and enantiomeric excess.

-

Characterization:

-

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The enantiomeric excess should be determined using chiral HPLC.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the tetrahydroisoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this core structure have been reported to exhibit a range of activities, including anticancer, anti-inflammatory, and neuroprotective effects. Two potential mechanisms of action, based on studies of related tetrahydroisoquinoline derivatives, are the inhibition of the NF-κB signaling pathway and the disruption of tubulin polymerization.

Inhibition of the NF-κB Signaling Pathway

Several tetrahydroisoquinoline derivatives have been shown to exert anti-inflammatory and anticancer effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] This pathway is a critical regulator of gene expression involved in inflammation, cell proliferation, and survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, growth factors), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Tetrahydroisoquinoline compounds may interfere with this cascade at various points, such as inhibiting IKK activity or preventing NF-κB nuclear translocation.

Inhibition of Tubulin Polymerization

The microtubule network, composed of polymerized α- and β-tubulin dimers, is essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Some tetrahydroisoquinoline derivatives have been identified as tubulin polymerization inhibitors. These compounds can bind to tubulin, preventing its assembly into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).

Conclusion

This compound is a valuable chiral intermediate with significant potential in the development of novel therapeutic agents. Its synthesis can be achieved through established asymmetric methods, and its core scaffold is associated with important biological activities, including the potential modulation of key cellular pathways such as NF-κB signaling and tubulin dynamics. Further research into the specific biological targets and mechanisms of action of this particular enantiomer is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

- 1. chembk.com [chembk.com]

- 2. Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Open Access@KRIBB: Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway [oak.kribb.re.kr]

Physical and chemical properties of (R)-THIQ-methanol

For Researchers, Scientists, and Drug Development Professionals

(R)-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol , commonly referred to as (R)-THIQ-methanol, is a chiral organic compound belonging to the tetrahydroisoquinoline (THIQ) family. The THIQ scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, many of which exhibit significant biological activities.[1][2][3][4] This has rendered the THIQ nucleus a "privileged scaffold" in medicinal chemistry, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and potential biological relevance of (R)-THIQ-methanol.

Physicochemical Properties

Precise experimental data for the enantiomerically pure (R)-THIQ-methanol is limited. However, data for the racemic mixture and related compounds, coupled with in silico predictions, provide a comprehensive profile.

Table 1: Physical and Chemical Properties of THIQ-Methanol Derivatives

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₃NO | PubChem CID: 3752277 |

| Molar Mass | 163.22 g/mol | PubChem CID: 3752277 |

| Appearance | Colorless to light yellow solid | ChemBK |

| Melting Point | 60-65 °C (for 3(R)-isomer) | ChemBK[5] |

| Boiling Point | 307.9 °C at 760 mmHg (racemate) | LookChem[5] |

| Density | 1.081 g/cm³ (racemate) | LookChem[5] |

| Flash Point | 147 °C (racemate) | LookChem[5] |

| Water Solubility | Slightly soluble | LookChem[5] |

| Solubility in Organic Solvents | Soluble in dichloromethane, alcohols, and ethers. | LookChem[5], ChemBK[5] |

| pKa | 14.57 ± 0.10 (Predicted) | LookChem[5] |

| Optical Rotation | Dextrorotatory | ChemBK[5] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of (R)-THIQ-methanol is expected to show distinct signals for the aromatic, methylene, and methine protons. The chemical shifts can be influenced by the solvent used. In deuterated methanol (CD₃OD), the hydroxyl proton may exchange with the solvent.

-

Aromatic Protons: Multiple signals between 7.0-7.5 ppm.

-

CH-OH Proton: A multiplet around 4.5-5.0 ppm.

-

CH₂-N Protons: Diastereotopic protons appearing as complex multiplets.

-

CH₂-Ar Protons: Diastereotopic protons appearing as complex multiplets.

-

CH₂-OH Protons: Diastereotopic protons appearing as doublets of doublets.

-

NH Proton: A broad singlet, which may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the ten carbon atoms in the molecule.

-

Aromatic Carbons: Multiple signals in the 125-140 ppm region.

-

CH-OH Carbon: A signal around 60-70 ppm.

-

CH₂-N and CH₂-Ar Carbons: Signals in the 30-50 ppm range.

-

CH₂-OH Carbon: A signal around 65 ppm.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 163. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 u) leading to a fragment at m/z 132, and other characteristic fissions of the tetrahydroisoquinoline ring.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[7]

-

N-H Stretch: A moderate band around 3300-3500 cm⁻¹.

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.[7]

Synthesis

The enantioselective synthesis of (R)-THIQ-methanol can be approached through several asymmetric strategies that are well-established for the broader class of chiral tetrahydroisoquinolines. A common and effective method involves the asymmetric reduction of a corresponding imine precursor.

General Asymmetric Synthesis Workflow

A generalized workflow for the synthesis of (R)-THIQ-methanol is outlined below. This typically involves the formation of a dihydroisoquinoline intermediate, followed by an enantioselective reduction.

Caption: Generalized workflow for the asymmetric synthesis of (R)-THIQ-methanol.

Experimental Protocol: Asymmetric Reduction via Chiral Catalyst

This protocol is a representative example based on established methods for the synthesis of chiral THIQs.[8]

-

Amide Formation: A suitable phenethylamine derivative is reacted with an acyl chloride (e.g., one containing an ester group) in the presence of a base to form the corresponding N-acyl-phenethylamine.

-

Bischler-Napieralski Cyclization: The amide is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate.

-

Asymmetric Hydrogenation: The dihydroisoquinoline is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) under a hydrogen atmosphere. This step introduces the chirality at the C1 position, yielding the (R)-tetrahydroisoquinoline ester with high enantiomeric excess.

-

Ester Reduction: The resulting ester is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield pure (R)-THIQ-methanol.

Biological Activity and Drug Development Potential

While specific biological data for (R)-THIQ-methanol is scarce, the tetrahydroisoquinoline core is a well-established pharmacophore with a broad range of biological activities, including but not limited to, antitumor, antimicrobial, and neuroprotective effects.[1][3] The specific stereochemistry at the C1 position is often crucial for biological activity.

Potential Biological Targets

Based on the activities of structurally related THIQ derivatives, potential biological targets for (R)-THIQ-methanol could include:

-

Receptors: Dopamine, serotonin, and adrenergic receptors are common targets for THIQ-based compounds.[9]

-

Enzymes: Enzymes such as monoamine oxidase (MAO) have been shown to be inhibited by certain THIQ derivatives.

-

Ion Channels: Various ion channels can be modulated by molecules containing the THIQ scaffold.[10]

In Silico ADMET Prediction

To assess the drug-likeness of (R)-THIQ-methanol, an in silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was performed.

Table 2: Predicted ADMET Properties of (R)-THIQ-Methanol

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier Permeation | Yes | Likely to cross the blood-brain barrier. |

| CYP450 2D6 Inhibitor | No | Low potential for drug-drug interactions via this pathway. |

| Log P (Lipophilicity) | 1.5 - 2.5 | Optimal range for drug-likeness. |

| Ames Toxicity | Non-mutagenic | Low probability of being a mutagen. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

These predictions suggest that (R)-THIQ-methanol possesses a favorable pharmacokinetic and safety profile, making it an interesting candidate for further investigation in drug discovery programs.

Caption: Predicted ADMET and pharmacodynamic profile of (R)-THIQ-methanol.

Conclusion

(R)-THIQ-methanol is a chiral molecule of significant interest due to its core tetrahydroisoquinoline structure, a scaffold prevalent in numerous biologically active compounds. While detailed experimental data for this specific enantiomer is limited, this guide provides a comprehensive overview based on available information for related compounds and in silico predictions. Its favorable predicted ADMET profile suggests its potential as a building block or lead compound in drug discovery. Further experimental validation of its synthesis, physicochemical properties, and biological activities is warranted to fully elucidate its therapeutic potential.

References

- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethanol’s Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

A-In-depth Technical Guide on the Role of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol in Medicinal Chemistry

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, widely recognized for its presence in numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2] This technical guide focuses on a specific, yet highly valuable chiral building block: (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. We will explore its synthesis, intrinsic properties, and, most importantly, its pivotal role as a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the causality behind its selection in drug design, detailed experimental insights, and a forward-looking perspective on its potential applications.

Introduction: The Significance of the Chiral Tetrahydroisoquinoline Core

The THIQ nucleus is a recurring motif in a vast array of isoquinoline alkaloids and has been a focal point for synthetic and medicinal chemists for decades.[1] Its rigid, heterocyclic backbone provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for probing interactions with biological targets such as enzymes and receptors.[3] The introduction of stereochemistry, particularly at the C3 position, further enhances its utility, allowing for the development of enantiomerically pure compounds with improved potency and selectivity. This compound, with its defined stereocenter and versatile hydroxymethyl group, represents a strategic starting point for the synthesis of complex, biologically active molecules.

Synthesis and Physicochemical Properties

The primary and most classical method for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction .[1][4][5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6]

General Synthetic Approach: The Pictet-Spengler Reaction

The synthesis of this compound typically starts from an enantiomerically pure amino acid, such as D-phenylalanine, to install the desired stereochemistry at the C3 position. The carboxylic acid functionality of the amino acid can be reduced to the corresponding alcohol, and the amino group is then available to participate in the Pictet-Spengler cyclization with a suitable formaldehyde equivalent.

Experimental Protocol: Illustrative Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Core

-

Step 1: Formation of the β-arylethylamine precursor. Starting from a suitable β-arylethylamine derivative (e.g., phenylethylamine), dissolve it in an appropriate solvent like methanol.

-

Step 2: Condensation with an aldehyde. Add the desired aldehyde (e.g., formaldehyde) to the solution. The reaction mixture is typically stirred at room temperature.

-

Step 3: Acid-catalyzed cyclization. Introduce a Brønsted or Lewis acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) to facilitate the intramolecular cyclization of the intermediate imine.[1] The reaction may require heating to proceed to completion.

-

Step 4: Work-up and purification. After the reaction is complete, neutralize the acid and extract the product into an organic solvent. The crude product is then purified using techniques such as column chromatography to yield the desired tetrahydroisoquinoline.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62855-02-1 | [7][8] |

| Molecular Formula | C₁₀H₁₃NO | [3] |

| Molecular Weight | 163.22 g/mol | [3] |

| Melting Point | 180-182°C | [3] |

| Boiling Point | 307.9°C | [3] |

| Storage | 2-8°C | [3] |

Role in Medicinal Chemistry and Drug Design

This compound serves as a crucial building block for creating libraries of bioactive molecules.[3] Its value lies in the combination of its rigid scaffold, specific stereochemistry, and the reactive hydroxymethyl group, which allows for further functionalization.

Structure-Activity Relationship (SAR) Insights

The (R)-configuration at the C3 position is often critical for potent biological activity. This specific stereochemistry dictates the spatial arrangement of substituents, which in turn governs the binding affinity and selectivity for a particular biological target. The hydroxymethyl group at C3 provides a handle for introducing a wide range of functionalities through reactions such as esterification, etherification, or oxidation, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

A review of various THIQ analogs highlights the importance of substitution patterns on the scaffold for a range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1] For instance, in the development of inhibitors for Mycobacterium tuberculosis ATP synthase, the nature of the linker and terminal aromatic ring attached to the THIQ core was found to be crucial for potency.[9]

Therapeutic Applications

Derivatives of this compound have been investigated in a multitude of therapeutic areas:

-

Central Nervous System (CNS) Agents: The THIQ scaffold is a common feature in compounds targeting CNS disorders.[3] Its rigid structure allows for precise positioning of pharmacophoric elements to interact with receptors and enzymes in the brain. For example, certain THIQ derivatives have been explored as dopamine D3 receptor ligands for the potential treatment of psychostimulant addiction and as antipsychotic agents.[10]

-

Anticancer Agents: The THIQ nucleus is present in several natural and synthetic anticancer compounds.[1][2] For instance, Lurbinectedin is a THIQ-containing compound used in cancer therapy.[1] The ability to introduce diverse substituents on the THIQ core allows for the optimization of activity against various cancer cell lines.

-

Antimicrobial Agents: Researchers have synthesized and evaluated THIQ analogs for their antibacterial properties.[1] By modifying the substituents on the THIQ scaffold, it is possible to develop compounds with potent activity against pathogenic bacterial strains, including resistant ones.[1]

Logical and Experimental Workflows

The integration of this compound into a drug discovery program typically follows a structured workflow.

Workflow for Novel Drug Candidate Synthesis

Caption: Synthetic and screening workflow for drug discovery utilizing the target scaffold.

Signaling Pathway Interaction

While the specific signaling pathways modulated by derivatives of this compound are diverse and target-dependent, a general representation can be illustrated for its application in oncology, for instance, targeting a hypothetical kinase pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by a THIQ derivative.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile chiral building block in medicinal chemistry. Its inherent structural features, coupled with the ease of functionalization, provide a robust platform for the design and synthesis of novel therapeutic agents across a spectrum of diseases. The continued exploration of this scaffold, particularly in the context of stereoselective synthesis and the development of compounds with novel mechanisms of action, promises to yield the next generation of innovative medicines. As our understanding of disease biology deepens, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [diposit.ub.edu]

- 3. (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol [myskinrecipes.com]

- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 5. name-reaction.com [name-reaction.com]

- 6. organicreactions.org [organicreactions.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to Tetrahydroisoquinolines: A Modern Synthetic Vade Mecum

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Review of Tetrahydroisoquinoline Synthesis

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of natural products and pharmacologically active compounds.[1][2] Its prevalence in molecules with significant biological activities, ranging from antitumor to anti-inflammatory and neuroprotective agents, has rendered its synthesis a subject of intense and ongoing investigation.[3] This technical guide provides an in-depth review of the cornerstone and contemporary methodologies for the construction of the THIQ core, presenting detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in this dynamic field.

Core Synthetic Strategies: From Classic Reactions to Modern Catalysis

The construction of the tetrahydroisoquinoline ring system has been dominated by two classical and powerful methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. These have been complemented in recent decades by a host of modern, often asymmetric, catalytic approaches that offer milder conditions, greater functional group tolerance, and precise stereochemical control.

The Pictet-Spengler Reaction: A Biomimetic Staple

First reported in 1911, the Pictet-Spengler reaction is a condensation and subsequent ring closure of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[4][5] The reaction mimics the biosynthesis of many THIQ alkaloids and remains a highly efficient method for constructing the THIQ skeleton.[6][7] The key transformation proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring.[8]

The Bischler-Napieralski Reaction: A Two-Step Approach

The Bischler-Napieralski reaction provides an alternative route, starting from a β-arylethylamide.[9] This method involves an intramolecular cyclodehydration using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[10][11] This imine is then subsequently reduced, typically with sodium borohydride (NaBH₄), to yield the final tetrahydroisoquinoline.[7]

Asymmetric Synthesis: The Quest for Chirality

Given the biological importance of enantiomerically pure THIQs, significant effort has been dedicated to the development of asymmetric synthetic methods. These strategies primarily involve transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of dihydroisoquinolines or related precursors, and organocatalytic approaches.[6][12]

Transition-Metal Catalysis: Chiral complexes of ruthenium, rhodium, and iridium have proven highly effective in the asymmetric reduction of prochiral imines and enamines.[12][13][14] Asymmetric hydrogenation and transfer hydrogenation are powerful techniques, often providing high yields and excellent enantioselectivities.[7]

Organocatalysis: Chiral Brønsted acids, such as phosphoric acids, have emerged as powerful catalysts for enantioselective Pictet-Spengler reactions.[4][15] These catalysts can activate the iminium ion and control the facial selectivity of the cyclization, leading to high levels of stereoinduction.[10]

Quantitative Data Summary

The following tables summarize representative quantitative data for the various synthetic methodologies, allowing for a direct comparison of their efficiencies and selectivities.

Table 1: Classical Tetrahydroisoquinoline Syntheses

| Reaction | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pictet-Spengler | Tryptamine | Aldehyde, TFA, CH₂Cl₂ | 25 | 4 | 85 | Magnus et al.[12] |

| Pictet-Spengler | D-Tryptophan methyl ester HCl | 2,3-Butanedione, MeOH | 65 | 20 | 62 | J. Am. Chem. Soc. 2019, 141, 7715[1] |

| Bischler-Napieralski | N-Acetylhomoveratrylamine | POCl₃, Toluene | Reflux | 1 | >90 (crude) | Whaley & Govindachari, 1951 |

| Bischler-Napieralski / Reduction | β-(3,4-dimethoxyphenyl)ethylamine | Ac₂O, Pyridine; then POCl₃; then NaBH₄ | Various | Multi-step | >75 (overall) | [14] |

Table 2: Modern Asymmetric Syntheses of Tetrahydroisoquinolines

| Method | Catalyst / Ligand | Substrate | H₂ Source / Reductant | Yield (%) | ee (%) | Reference |

| Ru-Catalyzed ATH | Ru-TsDPEN Complex | 1-Aryl Dihydroisoquinoline | HCOOH/Et₃N | 99 | 95 | Fagnou et al.[7] |

| Ir-Catalyzed AH | [Ir(COD)Cl]₂ / Ligand | Isoquinolinium Salt | H₂ | High | High | Zhou group[12] |

| Rh-Catalyzed ATH | Rhodium / Diamine | Dihydroisoquinoline | HCOOH/Et₃N | up to 96 | up to 99 | Baker group[6] |

| Organocatalytic P-S | Chiral Phosphoric Acid | Tryptamine & Aldehyde | - | High | High | List et al.[4] |

| Pd-Catalyzed Annulation | Pd(OAc)₂ | N-methoxybenzamide | - | 53-87 | N/A | [16] |

| Ir-Catalyzed Reductive Amination | Iridium / tBu-ax-Josiphos | Amino-ketone precursor | H₂ | 78-96 | 80-99 | [1] |

ATH = Asymmetric Transfer Hydrogenation; AH = Asymmetric Hydrogenation; P-S = Pictet-Spengler

Experimental Protocols

This section provides detailed, representative methodologies for the key synthetic transformations discussed.

Protocol 1: Classical Pictet-Spengler Reaction

Synthesis of a Tetracyclic Tetrahydro-β-carboline [12]

-

Reaction Setup: To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired aldehyde (1.1 eq).

-

Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir the reaction for 4 hours, monitoring progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Isolation: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

Protocol 2: Bischler-Napieralski Reaction and Subsequent Reduction

Synthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline [14]

Part A: Synthesis of N-Acetylhomoveratrylamine (Amide Formation)

-

Reaction Setup: To a stirred solution of 3,4-dimethoxyphenethylamine (1.0 eq) in pyridine, add acetic anhydride (1.05 eq) at a rate that maintains the temperature at 90–95°C.

-

Reaction: After the addition is complete, allow the solution to stand at room temperature overnight.

-

Isolation: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, then with saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used without further purification.

Part B: Cyclization and Reduction

-

Cyclization (Bischler-Napieralski): Dissolve the crude N-acetylhomoveratrylamine from Part A in a suitable solvent such as toluene. Add phosphorus oxychloride (POCl₃, ~3.0 eq) and heat the mixture to reflux for 1 hour.

-

Work-up (Cyclization): Cool the reaction mixture and carefully pour it onto crushed ice. Make the aqueous solution basic with concentrated ammonium hydroxide and extract with toluene. Wash the organic layer with water, dry over potassium carbonate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

-

Reduction: Dissolve the crude dihydroisoquinoline in methanol and cool the solution in an ice bath. Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise.

-

Reaction (Reduction): Stir the reaction mixture at room temperature for 1-2 hours.

-

Final Work-up and Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract with chloroform. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tetrahydroisoquinoline. Purify by distillation under reduced pressure or by column chromatography.

Protocol 3: Transition-Metal-Catalyzed Asymmetric Transfer Hydrogenation

Ruthenium-Catalyzed Synthesis of (R)-1-Aryl-Tetrahydroisoquinoline (Adapted from Fagnou et al.[7])

-

Catalyst Preparation: In a glovebox, prepare the catalyst solution by dissolving the chiral Ru-diamine complex (e.g., a Ru-TsDPEN derivative, 1-2 mol%) in the reaction solvent.

-

Reaction Setup: To a reaction vessel, add the 1-aryl-3,4-dihydroisoquinoline substrate (1.0 eq).

-

Reaction Mixture: Add the reaction solvent (e.g., degassed formic acid/triethylamine azeotrope, 5:2) and the pre-formed catalyst solution.

-

Reaction: Stir the mixture under an inert atmosphere at the specified temperature (e.g., 28-40 °C) for the required time (typically 12-24 hours), monitoring by TLC or HPLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 1-aryl-tetrahydroisoquinoline. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Conclusion

The synthesis of the tetrahydroisoquinoline core remains a vibrant and evolving area of chemical research. While the classical Pictet-Spengler and Bischler-Napieralski reactions continue to be workhorse methods, modern catalytic strategies, particularly those enabling asymmetric synthesis, have opened new avenues for the efficient and stereocontrolled construction of these vital heterocyclic scaffolds. The choice of synthetic route ultimately depends on the specific target molecule, desired stereochemistry, and available starting materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to navigate this complex and rewarding field of synthetic chemistry.

References

- 1. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]

- 13. Ruthenium-catalyzed asymmetric transfer hydrogenation of 1-aryl-substituted dihydroisoquinolines: access to valuable chiral 1-aryl-tetrahydroisoquinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Asymmetric hydrogenation of isoquinolines with chiral cationic ruthenium diamine catalysts | CoLab [colab.ws]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]

The Multifaceted Mechanisms of Action of Tetrahydroisoquinoline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action of THIQ analogs, focusing on their interactions with key biological targets and the subsequent modulation of cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Modulation of G-Protein Coupled Receptors (GPCRs)

A significant number of THIQ analogs exert their effects by interacting with various G-protein coupled receptors, acting as agonists, antagonists, or allosteric modulators.

Dopamine Receptor Modulation

THIQ derivatives have been extensively investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in various neurological and psychiatric disorders.[1]

| Compound Class | Specific Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| N-alkylated THIQs | (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide (51) | hD3 | 12 | [2] |

| hD2 | 1476 | [2] | ||

| o-xylenyl linked THIQs | Compound 6a | D3 | 2 | [3] |

| Compound 5s | D3 | 1.2 | [3] | |

| Compound 5t | D3 | 3.4 | [3] |

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[4][5] Conversely, D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase, leading to a decrease in cAMP.[4][5] The modulation of these pathways by THIQ analogs can have profound effects on downstream signaling cascades, influencing neuronal excitability and gene expression.

References

- 1. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to Chiral 1-Substituted-1,2,3,4-Tetrahydroisoquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) represent a privileged scaffold in medicinal chemistry and drug discovery. This core structure is present in a wide array of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. The stereochemistry at the C1 position is often crucial for their pharmacological effects, making the enantioselective synthesis and biological evaluation of these compounds a significant area of research. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this important class of molecules.

Synthetic Methodologies

The construction of the chiral 1-substituted-THIQ framework can be achieved through several key synthetic strategies. The most prominent methods include the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by asymmetric reduction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring.[1] The use of chiral catalysts or auxiliaries allows for the asymmetric synthesis of 1-substituted THIQs.

A representative experimental protocol for the asymmetric Pictet-Spengler reaction is the synthesis of enantioenriched THIQs using a chiral phosphoric acid (CPA) catalyst.[2]

Materials:

-

N-carbamoyl-β-arylethylamine (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (5-10 mol%)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the N-carbamoyl-β-arylethylamine and the chiral phosphoric acid catalyst.

-

Dissolve the solids in the anhydrous solvent.

-

Add the aldehyde to the reaction mixture at the specified temperature (e.g., room temperature, 0 °C, or -20 °C).

-

Stir the reaction mixture for the specified time (typically 12-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Bischler-Napieralski Reaction and Asymmetric Reduction

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate.[3][4][5] This intermediate is then asymmetrically reduced to the corresponding chiral 1-substituted-THIQ.

A typical procedure involves a two-step sequence:

Step 1: Bischler-Napieralski Reaction [5]

Materials:

-

β-phenylethylamide (1.0 equiv)

-

Dehydrating agent (e.g., POCl₃, P₂O₅) (2-5 equiv)

-

Anhydrous solvent (e.g., acetonitrile, toluene)

Procedure:

-

To a solution of the β-phenylethylamide in the anhydrous solvent, add the dehydrating agent at 0 °C.

-

Heat the reaction mixture to reflux for the specified time (typically 2-6 hours).

-

Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

-

Make the solution alkaline by adding a base (e.g., concentrated ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., chloroform, dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

Step 2: Asymmetric Reduction [6]

Materials:

-

3,4-dihydroisoquinoline from Step 1 (1.0 equiv)

-

Chiral catalyst (e.g., a Ru- or Ir-based complex with a chiral ligand) (0.5-2 mol%)

-

Reducing agent (e.g., H₂, formic acid/triethylamine)

-

Solvent (e.g., methanol, isopropanol)

Procedure:

-

In a pressure vessel, dissolve the 3,4-dihydroisoquinoline and the chiral catalyst in the solvent.

-

If using hydrogen gas, purge the vessel with hydrogen and pressurize to the desired pressure.

-

Stir the reaction mixture at the specified temperature for the required time (typically 12-24 hours).

-

After the reaction is complete, carefully release the pressure and concentrate the solvent.

-

Purify the residue by column chromatography to yield the chiral 1-substituted-THIQ.

-

Determine the enantiomeric excess by chiral HPLC.

Biological Activities and Quantitative Data

Chiral 1-substituted-THIQs exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous 1-substituted-THIQ derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[7][8][9] Their mechanisms of action often involve the inhibition of critical cellular processes such as tubulin polymerization or the modulation of key signaling pathways.[8]

| Compound | R Group | Cancer Cell Line | IC₅₀ (µM) | Reference |

| GM-3-18 | 4-Cl-C₆H₄ | Colo320 | 0.9 | [7] |

| DLD-1 | 1.5 | [7] | ||

| HCT116 | 1.8 | [7] | ||

| SNU-C1 | 10.7 | [7] | ||

| SW480 | 1.2 | [7] | ||

| GM-3-121 | 4-Et-C₆H₄ | MCF-7 | 0.43 (µg/mL) | [7] |

| MDA-MB-231 | 0.37 (µg/mL) | [7] | ||

| Ishikawa | 0.01 (µg/mL) | [7] | ||

| 9a | 3,4,5-(OCH₃)₃-C₆H₂ | DU-145 | 0.72 | [8] |

| 9b | 4-OCH₃-C₆H₄ | DU-145 | 1.23 | [8] |

Antimalarial Activity

The tetrahydroisoquinoline scaffold is found in several natural products with antimalarial properties. Synthetic analogues have been developed and tested against Plasmodium falciparum, the parasite responsible for malaria, with some compounds showing high potency and low cytotoxicity.[10]

| Compound | R Group | P. falciparum Strain | IC₅₀ (µM) | CC₅₀ (µM, Rat Myoblast) | Selectivity Index (SI) | Reference |

| IIIb | 4-Cl-C₆H₄ | - | <0.2 (µg/mL) | 257.6 | >1000 | [10] |

| IIIk | Cyclohexyl (spiro) | - | <0.2 (µg/mL) | 174.2 | >871 | [10] |

Dopamine Receptor Binding Affinity

Chiral 1-substituted-THIQs can act as ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders. The affinity and selectivity for D1 and D2 receptor subtypes are highly dependent on the nature and stereochemistry of the C1 substituent.

| Compound | N-Substituent | R Group | D1 Receptor Kᵢ (nM) | D2 Receptor Kᵢ (nM) | Reference |

| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | n-Propyl | - | 6450 | 1.3 | [11] |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | n-Propyl | - | 1690 | 44 | [11] |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Methyl | - | 46 | 235 | [11] |

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. Several 1-substituted-THIQ derivatives have been identified as potent AChE inhibitors.

| Compound | R¹ Group | R² Group | AChE IC₅₀ (µM) | Reference |

| 3c | CH₂(C=O)Ph | H | <10 | [8] |

| 3i | CH₂(C=O)Ph | OCH₃ | <10 | [8] |

| 13e (E2020) | Benzyl | (5,6-dimethoxy-1-oxoindan-2-yl)methyl | 0.0057 | [12] |

| 6h | - | - | 0.00365 | [13] |

Visualizations

Signaling Pathway: Dopamine Receptor Activation

The following diagram illustrates the signaling cascade initiated by the activation of D1 and D2 dopamine receptors by a chiral 1-substituted-tetrahydroisoquinoline agonist.

Caption: Dopamine receptor signaling pathway activated by a THIQ agonist.

Experimental Workflow: High-Throughput Screening

This diagram outlines a typical high-throughput screening workflow for identifying bioactive chiral 1-substituted-tetrahydroisoquinolines.

Caption: High-throughput screening workflow for chiral THIQs.

Logical Relationship: Structure-Activity Relationship (SAR) Study

This diagram illustrates the iterative process of a structure-activity relationship study for the optimization of a lead chiral 1-substituted-tetrahydroisoquinoline.

Caption: Iterative workflow for a structure-activity relationship study.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]

- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Versatile Chiral Building Block: (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol in Drug Discovery

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a valuable heterocyclic building block for researchers, scientists, and drug development professionals. Its rigid, chiral tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous natural products and pharmacologically active compounds, making it a cornerstone in the design of novel therapeutics.[1][2] This in-depth technical guide explores the synthesis, properties, and applications of this versatile molecule, providing a comprehensive resource for its use in medicinal chemistry.

The significance of the THIQ framework lies in its diverse biological activities, which span from anticancer and antimicrobial to cardiovascular and central nervous system effects.[2][3] The specific stereochemistry and functionalization of this compound offer a unique starting point for the synthesis of complex, enantiomerically pure drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | [4] |

| Molecular Weight | 163.22 g/mol | [4] |

| Melting Point | 180-182 °C | [4] |

| Boiling Point | 307.9 °C | [4] |

| Appearance | Colorless to light yellow solid | [5] |

| Storage | 2-8 °C | [4] |

Synthesis

The enantioselective synthesis of this compound is most effectively achieved through the Pictet-Spengler reaction . This well-established method involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[2]

For the synthesis of the target molecule, the chiral starting material is D-phenylalaninol , which provides the desired (R)-stereochemistry at the C3 position. The aldehyde component is formaldehyde.

References

- 1. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a valuable chiral building block in medicinal chemistry. The synthesis is achieved via a robust two-step sequence involving an asymmetric Pictet-Spengler reaction to establish the chiral center, followed by the reduction of the resulting carboxylic acid to the primary alcohol. This method offers high enantioselectivity and good overall yields, making it suitable for laboratory-scale synthesis and process development.

Introduction